molecular formula C3H5BrO B165879 Bromoacetone CAS No. 598-31-2

Bromoacetone

Cat. No.: B165879
CAS No.: 598-31-2
M. Wt: 136.98 g/mol
InChI Key: VQFAIAKCILWQPZ-UHFFFAOYSA-N
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Description

Bromoacetone, also known as 1-bromopropan-2-one, is an organic compound with the formula C₃H₅BrO. It is a colorless liquid, although impure samples can appear yellow or brown. This compound is known for its lachrymatory properties, meaning it can cause tearing and irritation of the eyes. Historically, it was used as a chemical weapon during World War I, but today it finds use as a reagent in organic synthesis .

Preparation Methods

Bromoacetone can be synthesized through several methods:

    Bromination of Acetone: The most common method involves the reaction of acetone with bromine in the presence of a catalytic acid. Acetone enolizes in the presence of acids or bases, and the alpha carbon undergoes electrophilic substitution with bromine.

    Electrolysis: Another method involves the electrolysis of a mixture of acetone and hydrobromic acid.

    Industrial Production: Industrially, this compound is produced by combining bromine and acetone with catalytic acid.

Chemical Reactions Analysis

Bromoacetone undergoes several types of chemical reactions:

Scientific Research Applications

Bromoacetone has several applications in scientific research:

Comparison with Similar Compounds

Bromoacetone is similar to other halogenated ketones such as chloroacetone, fluoroacetone, and iodoacetone. These compounds share similar chemical properties and reactivity patterns. this compound is unique due to its specific lachrymatory properties and its historical significance as a chemical weapon .

Similar Compounds

Properties

IUPAC Name

1-bromopropan-2-one
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InChI

InChI=1S/C3H5BrO/c1-3(5)2-4/h2H2,1H3
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InChI Key

VQFAIAKCILWQPZ-UHFFFAOYSA-N
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Canonical SMILES

CC(=O)CBr
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Molecular Formula

C3H5BrO
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DSSTOX Substance ID

DTXSID6060507
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Molecular Weight

136.98 g/mol
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Physical Description

Bromoacetone appears as a clear colorless liquid turning violet on standing, even in the absence of air, and decomposing to a black resinous mass on long standing. Denser than water and poorly soluble in water. Hence sinks in water. A violent lachrymator--low concentrations are very irritating to the eyes; high concentrations or prolonged exposure at lower concentrations may have adverse health effects. Very toxic by inhalation. Contact with the liquid causes painful burns. Used as a chemical war gas., Colorless liquid that turns violet and then black on standing; [CAMEO], COLOURLESS LIQUID. TURNS VIOLET ON EXPOSURE TO LIGHT.
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Boiling Point

277 °F at 760 mmHg (USCG, 1999), 138 °C, BP: 63.5 to 64 °C at 50 mm Hg, BP: 31.5 °C at 8 mm Hg, Partial decomposition at boiling point: 136 °C, 137 °C
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Flash Point

124 °F (USCG, 1999), 51.1 °C
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Solubility

Soluble in ethanol, ether, and acetone, Solubility in water: poor
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Density

1.634 at 73.4 °F (USCG, 1999) - Denser than water; will sink, 1.634 g/cu cm at 23 °C, Relative density (water = 1): 1.63
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Vapor Density

4.75 (Air = 1)
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Vapor Pressure

90.0 [mmHg], 9 mm Hg at 20 °C, Vapor pressure, kPa at 20 °C: 1.1
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Color/Form

Colorless liquid; rapidly becomes violet even in absence of air

CAS No.

598-31-2
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Melting Point

-33.7 °F (USCG, 1999), -36.5 °C
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Min. plausibility 0.01
Model Template_relevance
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Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the molecular formula and weight of bromoacetone?

A1: this compound has a molecular formula of C3H5BrO and a molecular weight of 136.98 g/mol. []

Q2: What spectroscopic techniques are used to characterize this compound?

A2: Common spectroscopic techniques used to analyze this compound include Raman, infrared (IR), and ultraviolet-visible (UV-Vis) spectroscopy. These techniques provide information about the molecule's vibrational modes, functional groups, and electronic transitions. [, , , ]

Q3: What is the predominant conformation of this compound in the gas phase?

A3: In the gas phase, this compound primarily exists in a gauche conformation, where the bromine atom and the methyl group are on the same side of the C-C bond. []

Q4: What is the Hunsdiecker reaction, and how does it apply to this compound?

A4: The Hunsdiecker reaction involves the conversion of a silver salt of a carboxylic acid to an alkyl halide. In the case of silver methacrylate, the reaction yields this compound. []

Q5: Can this compound act as a protective group?

A5: Yes, this compound can be used as a protective group for 1,2-diols. The protected diol can then be cleaved under neutral conditions using zinc and methanol. []

Q6: How can this compound be used in the synthesis of α-aroylacetones?

A6: Propargyl bromide can serve as a this compound equivalent in the synthesis of α-aroylacetones. The reaction involves the alkylation of α-aminonitriles with propargyl bromide followed by unmasking of the keto functionality and hydration of the terminal alkyne using CuSO4·5H2O in aqueous methanol. []

Q7: Can this compound be used as a building block for heterocyclic compounds?

A7: Yes, this compound is a versatile building block for various heterocyclic systems. It reacts with 2-aminopyridines to yield imidazo[1,2-a]pyridines, with 2-aminobenzoxazole to form imidazo[2,1-b]benzoxazoles, and with 3,4-dihydropyrimidine-thiones to produce 5H-thiazolo[3,2-a]pyrimidines. [, , ]

Q8: How does the addition order of acetone influence single-electron transfer living radical polymerization (SET-LRP)?

A8: In biphasic SET-LRP using acetone/water mixtures, the order of acetone addition influences its role. Adding acetone last allows it to function as a solvent. Conversely, adding it before CuBr2 leads to its bromination, generating this compound which acts as an electrophilic initiator alongside aldol condensation products. []

Q9: What is the atmospheric fate of this compound?

A9: this compound undergoes rapid photolysis in the atmosphere with a lifetime of a few hours at mid-latitudes. [, ]

Q10: What is the role of this compound in the atmospheric degradation of 1-bromopropane?

A10: this compound is a significant degradation product of 1-bromopropane in the atmosphere. Although it has a short lifespan, its degradation contributes to the transport of inorganic bromine to the stratosphere. []

Q11: How are Br atoms generated in aqueous solutions for studying this compound reactions?

A11: Br atoms are generated in aqueous solutions by photolyzing this compound at a wavelength of 248 nm using an excimer laser. []

Q12: What technique is used to monitor the decay of Br atoms in aqueous solutions?

A12: The decay of Br atoms in aqueous solutions is monitored by measuring their absorbance at 297 nm, which is close to their absorption maximum. []

Q13: How is this compound quantified in environmental samples?

A13: this compound can be quantified in environmental samples using gas chromatography coupled with mass spectrometry (GC-MS). This technique allows for the separation and identification of individual compounds in complex mixtures. [, ]

Q14: How is this compound used in the determination of extracellular water volume?

A14: A sensitive bromide assay involving this compound is utilized for estimating extracellular water volume. Bromide is isolated and oxidized to bromine, which then reacts with acetone to form volatile this compound. The this compound is quantified using capillary gas chromatography. []

Q15: How is this compound formed in the environment?

A15: this compound can form naturally in saline lakes through aqueous-phase reactions involving humic substances, particularly in the salt crust and lake water. []

Q16: Can this compound form as a disinfection byproduct?

A16: Yes, this compound has been identified as a disinfection byproduct in ozonated waters containing elevated levels of bromide. []

Q17: What are the environmental concerns associated with this compound?

A17: this compound, although short-lived in the atmosphere, contributes to the transport of bromine to the stratosphere, potentially impacting ozone levels. Furthermore, its presence in water sources, albeit as a byproduct, raises concerns regarding its potential toxicity and the need for mitigation strategies. [, , , ]

Q18: Can this compound be used in the synthesis of energetic materials?

A18: Yes, this compound plays a crucial role in synthesizing highly dense oxidizers for potential use in rocket propellants. One example is its use in the synthesis of 4,4′,5,5′-tetranitro-2,2′-bis(trinitromethyl)-2H,2′H-3,3′-bipyrazole, a compound with a remarkably high crystal density and promising energetic properties. []

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